molecular formula C23H20ClFN2O3S2 B11330381 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11330381
M. Wt: 491.0 g/mol
InChI Key: PEYZVMVHHZZMGT-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorobenzyl sulfanyl group, a fluoro-dibenzo thiazinyl group, and an acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable thiol, such as ethanethiol, under basic conditions to form the chlorobenzyl sulfanyl intermediate.

    Synthesis of the Fluoro-dibenzo Thiazinyl Intermediate: This intermediate can be synthesized by reacting 9-fluoro-6H-dibenzo[c,e][1,2]thiazine with an appropriate oxidizing agent to introduce the sulfone group.

    Coupling Reaction: The final step involves coupling the chlorobenzyl sulfanyl intermediate with the fluoro-dibenzo thiazinyl intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways and interactions due to its unique functional groups.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluoro-dibenzo thiazinyl group suggests potential interactions with enzymes or receptors involved in oxidative stress or inflammation pathways.

Comparison with Similar Compounds

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can be compared with similar compounds such as:

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the acetamide group in the target compound.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

The uniqueness of This compound

Properties

Molecular Formula

C23H20ClFN2O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C23H20ClFN2O3S2/c24-17-5-3-4-16(12-17)15-31-11-10-26-23(28)14-27-21-9-8-18(25)13-20(21)19-6-1-2-7-22(19)32(27,29)30/h1-9,12-13H,10-11,14-15H2,(H,26,28)

InChI Key

PEYZVMVHHZZMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NCCSCC4=CC(=CC=C4)Cl

Origin of Product

United States

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